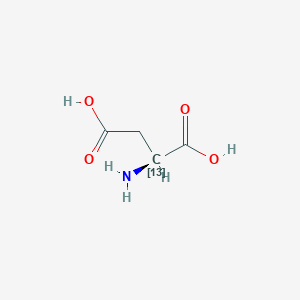

(2S)-2-amino(213C)butanedioic acid

Beschreibung

(2S)-2-amino(213C)butanedioic acid is a carbon-13 (13C) isotopically labeled derivative of L-aspartic acid (2-aminobutanedioic acid). Its structure features a chiral center at the C2 position (S-configuration) and a 13C isotope label at the same carbon. This labeling makes it distinct from non-isotopic aspartic acid, enabling applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and tracer studies in biochemical pathways . The compound retains the dual carboxylate groups of butanedioic acid (succinic acid backbone) but incorporates an amino group at C2, aligning it with the broader class of α-amino dicarboxylic acids.

Eigenschaften

Molekularformel |

C4H7NO4 |

|---|---|

Molekulargewicht |

134.10 g/mol |

IUPAC-Name |

(2S)-2-amino(213C)butanedioic acid |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i2+1 |

InChI-Schlüssel |

CKLJMWTZIZZHCS-JACJRKFSSA-N |

Isomerische SMILES |

C([13C@@H](C(=O)O)N)C(=O)O |

Kanonische SMILES |

C(C(C(=O)O)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino(213C)butanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled starting materials in a series of chemical reactions that preserve the isotopic label. For instance, the synthesis might start with a carbon-13 labeled precursor, which undergoes a series of reactions such as amination, carboxylation, and chiral resolution to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure high yield and purity. The process may include the use of bioreactors for fermentation, followed by chemical synthesis steps to incorporate the isotopic label. The final product is then purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino(213C)butanedioic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments.

Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve solvents like ethanol or tetrahydrofuran.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, reduction might yield alcohols or amines, and substitution might yield halogenated compounds or other derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2S)-2-Amino(2-13C)butandisäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. In biologischen Systemen kann sie als Substrat oder Inhibitor für Enzyme wirken, die an Stoffwechselwegen beteiligt sind. Die Einarbeitung des Kohlenstoff-13-Isotops ermöglicht es Forschern, seine Bewegung und Wechselwirkungen innerhalb des Systems zu verfolgen, wodurch Einblicke in seine Wirkungen und Mechanismen gewonnen werden.

Wirkmechanismus

The mechanism of action of (2S)-2-amino(213C)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways. The incorporation of the carbon-13 isotope allows researchers to track its movement and interactions within the system, providing insights into its effects and mechanisms.

Vergleich Mit ähnlichen Verbindungen

L-Aspartic Acid (Non-Isotopic Analog)

- Molecular Formula: C₄H₇NO₄

- Molecular Weight : 133.10 g/mol

- Key Differences :

- Lacks the 13C isotope at C2.

- Naturally abundant in proteins and central to the urea cycle and gluconeogenesis.

- Applications: Protein biosynthesis, food additives, and metabolic intermediates.

- Similarities: Identical stereochemistry (2S configuration) and functional groups. Both serve as substrates in enzymatic studies (e.g., aspartate aminotransferase) .

Glutamylaspartic Acid (Dipeptide Analog)

- Molecular Formula : C₉H₁₃N₂O₇

- Molecular Weight : 261.21 g/mol

- Key Differences: A dipeptide composed of L-glutamate and L-aspartate. Contains an amide bond, altering solubility and proteolytic stability compared to monomeric aspartic acid.

- Applications : Proteolytic degradation studies, biomarker research, and natural occurrence in pulses and soybeans .

(2S)-2-(Ethylamino)butanoic Acid (Alkylamino-Substituted Analog)

- Molecular Formula: C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- Key Differences: Shorter carbon chain (butanoic acid vs. butanedioic acid). Single carboxyl group and ethylamino substitution at C2.

- Applications : Enhanced solubility and stability compared to methyl or propyl analogs, used in pharmaceutical intermediates .

Comparison with Isotopic and Functional Derivatives

Carbon-13 Labeled Amino Acids

Key Insight: The 13C label in this compound allows precise tracking of aspartate metabolism in vivo, distinguishing it from uniformly labeled amino acids .

Pharmaceutical Derivatives of Butanedioic Acid

- Esreboxetine Succinate: Structure: (2S)-2-[(S)-(2-ethoxyphenoxy)phenylmethyl]morpholine hydrogen butanedioate. Molecular Weight: 431.48 g/mol. Applications: Chronic neuropathic pain treatment, leveraging succinic acid’s role as a counterion for drug solubility .

- Perfluorinated Butanedioic Acid Esters: Examples: 1,4-bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl) ester (CAS 503534-33-6). Applications: Surfactants, water-repellent coatings, and industrial polymers .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Applications |

|---|---|---|---|---|

| This compound | C₄H₇NO₄ (13C at C2) | ~134.10 | 13C tracer, chiral center | Metabolic studies |

| L-Aspartic Acid | C₄H₇NO₄ | 133.10 | Natural amino acid | Protein synthesis |

| Glutamylaspartic Acid | C₉H₁₃N₂O₇ | 261.21 | Dipeptide, proteolytic substrate | Food chemistry |

| Esreboxetine Succinate | C₂₃H₂₉NO₇ | 431.48 | Succinate salt formulation | Neuropathic pain |

Table 2: Substituent Effects on Physicochemical Properties

| Compound | Substituent | Solubility (Water) | Stability Notes |

|---|---|---|---|

| This compound | 13C, amino | High (polar groups) | Stable in neutral pH |

| (2S)-2-(ethylamino)butanoic acid | Ethylamino | Moderate | Enhanced thermal stability vs. methyl analog |

| Butanedioic acid, perfluorinated esters | Fluorinated alkyl | Low | Hydrophobic, heat-stable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.